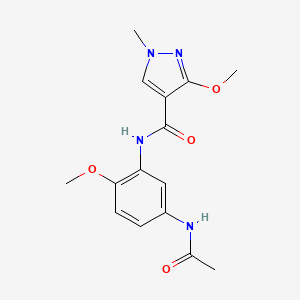

N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

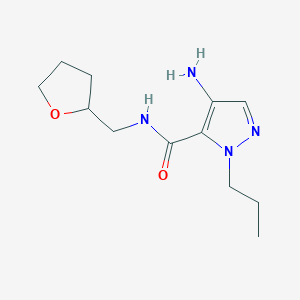

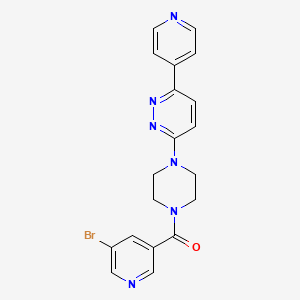

The compound "N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and have been studied for their potential as antimicrobial agents among other applications.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the heterocyclization of hydrazides with isocyanates or other suitable reactants. In the context of the provided papers, although the exact compound is not synthesized, similar compounds have been prepared by reacting 1-cyanophenyl acetic acid hydrazide with isocyanates . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The paper on the synthesis of a novel pyrazole derivative provides insights into the molecular structure, characterized by spectroscopic methods such as NMR, mass spectra, FT-IR, and UV-Visible, and confirmed by single crystal X-ray diffraction studies . The compound exhibits a twisted conformation between the pyrazole and the adjacent aromatic rings, which could influence its interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the amide group and the nitrogen atoms in the pyrazole ring. The reactivity of the carbonyl oxygen atom, which can have partial anionic character, is highlighted in the synthesis of a pyrazole derivative where it is involved in an intermolecular hydrogen bond with the amide group . Such interactions are important in the formation of supramolecular structures and can affect the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, are influenced by their molecular structure. For instance, the compound studied in paper is thermally stable up to 190°C. The intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and solubility of these compounds. Additionally, the solvent effects on structural parameters and non-linear optical properties have been investigated, which are relevant for the application of these compounds in various fields .

科学的研究の応用

Synthesis and Characterization

N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and related compounds have been extensively studied for their synthesis and chemical characterization. These compounds are typically synthesized through reactions involving specific precursors and conditions aimed at achieving desired structural features. The structural elucidation of these compounds is performed using various analytical techniques, such as IR, MS, 1H-NMR, and 13C-NMR, which help in confirming their chemical identities and structural integrity (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

The cytotoxic activities of these compounds have been evaluated against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells. Studies show that some derivatives exhibit significant in vitro cytotoxic activity, indicating their potential as therapeutic agents in cancer treatment. The assessment of cytotoxic activity involves screening the compounds against a panel of cancer cell lines to determine their efficacy in inhibiting cell growth (Hassan, Hafez, & Osman, 2014).

Antibacterial and Antimicrobial Activities

Research on N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide derivatives also includes investigations into their antibacterial and antimicrobial properties. These studies aim to explore the potential of these compounds as novel agents in combating microbial infections. The antimicrobial efficacy is typically assessed through in vitro assays against various bacterial and fungal strains, highlighting the broad-spectrum activity of some derivatives (Pitucha, Kosikowska, Urszula, & Malm, 2011).

Antioxidant Activity

The antioxidant potential of N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide derivatives is another area of interest. These studies focus on evaluating the ability of these compounds to scavenge free radicals and protect against oxidative stress, which is a contributing factor to various diseases. The antioxidant activity is usually measured using assays such as DPPH, ABTS, and FRAP, demonstrating the capability of some derivatives to act as effective antioxidants (Chkirate et al., 2019).

特性

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-9(20)16-10-5-6-13(22-3)12(7-10)17-14(21)11-8-19(2)18-15(11)23-4/h5-8H,1-4H3,(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJGUUCGROAFGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B3006396.png)

![2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3006398.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B3006400.png)

![N,N-dimethyl-2-(3-(thiophen-2-ylmethyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B3006404.png)

![6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B3006413.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006416.png)